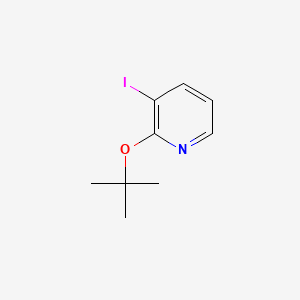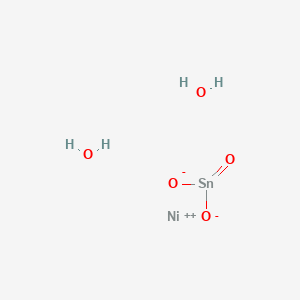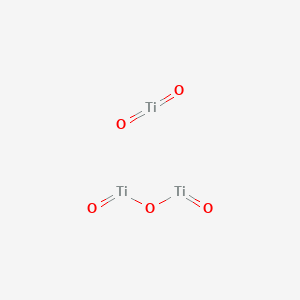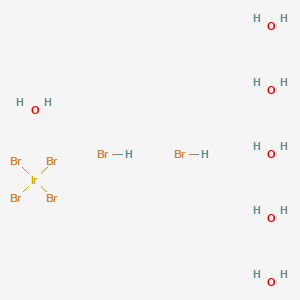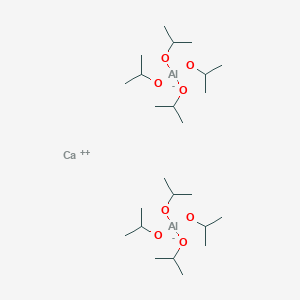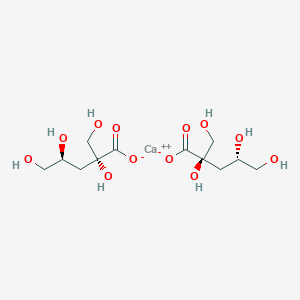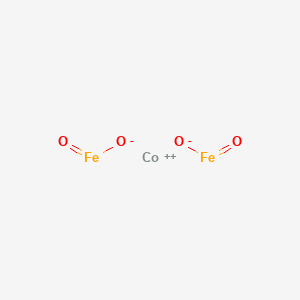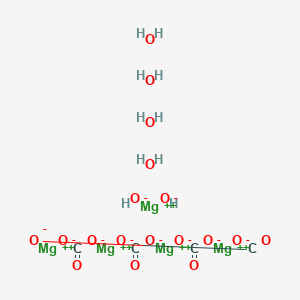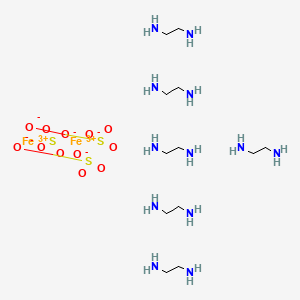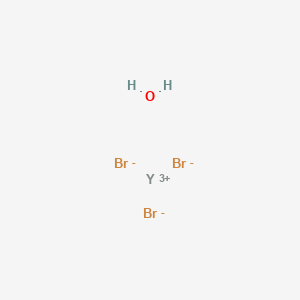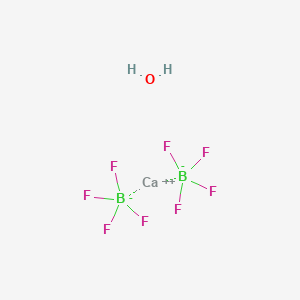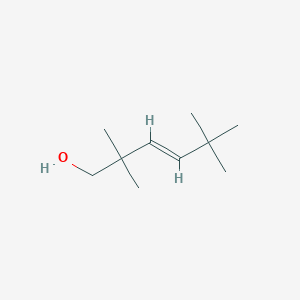
Gallium triethanolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gallium triethanolate, also known as gallium (III) ethoxide, is an organometallic compound with the chemical formula Ga(C₂H₅O)₃. It is a colorless liquid that is highly reactive and pyrophoric, meaning it can ignite spontaneously in air. This compound is primarily used in the field of materials science and organic synthesis due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Gallium triethanolate can be synthesized through the reaction of gallium metal with ethanol in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation and involves heating the mixture to facilitate the reaction. The general reaction is as follows: [ \text{Ga} + 3 \text{C₂H₅OH} \rightarrow \text{Ga(C₂H₅O)₃} + \frac{3}{2} \text{H₂} ]
Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of advanced purification techniques, such as distillation, is also common to remove any impurities.
化学反応の分析
Types of Reactions: Gallium triethanolate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form gallium oxide.
Hydrolysis: Reacts with water to produce gallium hydroxide and ethanol.
Substitution: Can undergo ligand exchange reactions with other alcohols or amines.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or air.
Hydrolysis: Requires the presence of water or moisture.
Substitution: Often carried out in the presence of a suitable solvent and under controlled temperature conditions.
Major Products Formed:
Oxidation: Gallium oxide (Ga₂O₃)
Hydrolysis: Gallium hydroxide (Ga(OH)₃) and ethanol
Substitution: Various gallium alkoxides or amides, depending on the substituent used.
科学的研究の応用
Gallium triethanolate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other gallium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential antimicrobial properties and its ability to disrupt bacterial iron metabolism.
Medicine: Explored for its use in cancer treatment due to its ability to interfere with cellular iron uptake.
Industry: Utilized in the production of high-purity gallium oxide for use in semiconductors and optoelectronic devices.
作用機序
The mechanism by which gallium triethanolate exerts its effects is primarily through its ability to mimic iron in biological systems. Gallium ions can substitute for iron in various biochemical pathways, disrupting processes such as DNA synthesis and cellular respiration. This property makes it a potential candidate for antimicrobial and anticancer therapies.
類似化合物との比較
- Gallium trichloride (GaCl₃)
- Gallium nitrate (Ga(NO₃)₃)
- Gallium oxide (Ga₂O₃)
Comparison:
- Gallium trichloride: Unlike gallium triethanolate, gallium trichloride is a solid and is primarily used as a Lewis acid catalyst in organic synthesis.
- Gallium nitrate: This compound is water-soluble and is used in medical applications, particularly in the treatment of hypercalcemia.
- Gallium oxide: A stable solid used extensively in the semiconductor industry for its electronic properties.
Uniqueness: this compound is unique due to its liquid state and high reactivity, making it particularly useful as a precursor in the synthesis of other gallium-based compounds and materials.
特性
IUPAC Name |
triethoxygallane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H5O.Ga/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLHPQORLCHMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Ga](OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15GaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
